molecular formula C17H16N4O3 B2912580 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2097897-86-2

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2912580
CAS RN: 2097897-86-2
M. Wt: 324.34
InChI Key: PSWBAHLTALQHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups and rings, including a pyrrole ring, a benzoyl group, an azetidine ring, and an imidazolidine-2,4-dione group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrrole ring is aromatic and can participate in electrophilic substitution reactions. The azetidine ring, being a strained three-membered ring, could be reactive towards ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make it relatively polar and potentially soluble in polar solvents .

Scientific Research Applications

Anti-Inflammatory Activity

Chronic inflammation is associated with numerous diseases and poses a significant health and economic burden. Researchers have explored novel anti-inflammatory agents to combat this issue. The synthesized cinnamic-pyrrole hybrid (6) demonstrated improved antioxidant and anti-lipoxygenase (LOX) potential compared to its pyrrole precursor (4). In silico calculations suggest that compound 6 is orally bioavailable according to Lipinski’s rule of five. It could serve as a lead for developing more effective anti-inflammatory hybrids .

Antibacterial and Antifungal Properties

Given the diverse therapeutic applications of pyrrole derivatives, it’s worth exploring compound 6’s antibacterial and antifungal activities. These properties could make it a valuable candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, if it’s a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve further preclinical testing, clinical trials, and eventually, if successful, regulatory approval .

properties

IUPAC Name

3-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-15-9-18-17(24)21(15)14-10-20(11-14)16(23)12-3-5-13(6-4-12)19-7-1-2-8-19/h1-8,14H,9-11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWBAHLTALQHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione

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